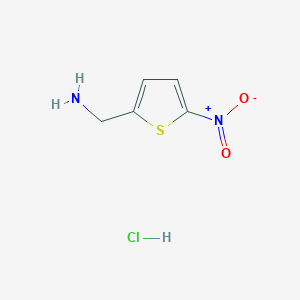

2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Description

2-(Aminomethyl)-5-nitrothiophene Hydrochloride is a heterocyclic compound featuring a thiophene ring substituted with an aminomethyl group at position 2 and a nitro group at position 3. The nitro group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, stability, and reactivity. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(5-nitrothiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXXJIRIYPXWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride typically involves the nitration of thiophene followed by the introduction of the aminomethyl group. One common method involves the nitration of thiophene using a mixture of nitric acid and sulfuric acid to yield 5-nitrothiophene. This intermediate is then subjected to a Mannich reaction, where formaldehyde and a primary amine are used to introduce the aminomethyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-nitrothiophene Hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form 2-(Aminomethyl)-5-aminothiophene.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products Formed

Oxidation: 2-(Aminomethyl)-5-nitrothiophene can be oxidized to form various oxidized derivatives.

Reduction: Reduction leads to the formation of 2-(Aminomethyl)-5-aminothiophene.

Substitution: Substitution reactions yield a variety of substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-5-nitrothiophene Hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene or Benzene Cores

5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride

- Structure: Thiophene ring with a methylaminomethyl group at position 5 and a carboxylic acid at position 2.

- Molecular weight (C₇H₁₀ClNO₂S: 207.63 g/mol) is lower than the target compound due to the lack of a nitro group.

- Applications : Used as a pharmaceutical intermediate; the carboxylic acid group may enhance binding to biological targets compared to the nitro group .

5-(Aminomethyl)-2-fluorophenol Hydrochloride

- Structure: Benzene ring with an aminomethyl group at position 5, fluorine at position 2, and a phenol group.

- Key Differences: The fluorine atom (electron-withdrawing) and phenol group increase acidity compared to the thiophene-based target compound. Molecular weight (C₇H₉ClFNO: 177.6 g/mol) is lower due to the absence of the nitro group and thiophene sulfur .

2-(Aminomethyl)-5-fluoro-N-methylbenzamide hydrochloride

- Structure : Benzamide derivative with fluorine at position 5 and an N-methyl group.

- Molecular weight (C₉H₁₂ClFN₂O: 218.65 g/mol) is higher than the target compound due to the benzamide structure .

Compounds with Nitro/Nitroso Substituents

5-(Diethylamino)-2-nitrosophenol Hydrochloride

- Structure: Nitrosophenol derivative with a diethylamino group.

- Key Differences: The nitroso group (NO) is less electron-withdrawing than a nitro group (NO₂), leading to reduced electrophilicity. The diethylamino group enhances solubility in organic solvents .

2-Amino-5-methoxyphenol Hydrochloride

- Structure: Benzene ring with amino and methoxy groups.

- Key Differences: Methoxy (electron-donating) vs. nitro (electron-withdrawing) groups result in contrasting electronic effects. This compound’s molecular weight (C₇H₁₀ClNO₂: 183.62 g/mol) is lower than the target compound .

Pharmacologically Active Analogues

Milnacipran Hydrochloride

- Structure: Cyclopropane-carboxamide with aminomethyl and phenyl groups.

- Key Differences: A bulky cyclopropane ring and tertiary amine confer distinct pharmacokinetic properties. Clinically used for fibromyalgia, highlighting the role of aminomethyl groups in CNS-targeting drugs .

Dronedarone Hydrochloride

- Structure : Benzofuran derivative with sulfonamide and butyl groups.

- Key Differences: The sulfonamide group enhances metabolic stability.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-(Aminomethyl)-5-nitrothiophene Hydrochloride | Thiophene | 2-aminomethyl, 5-nitro | ~220.67* | High polarity, electron-deficient ring |

| 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride | Thiophene | 5-methylaminomethyl, 2-COOH | 207.63 | High solubility, hydrogen bonding |

| 5-(Aminomethyl)-2-fluorophenol Hydrochloride | Benzene | 5-aminomethyl, 2-F, phenol | 177.60 | Acidic, lower lipophilicity |

| 2-Amino-5-methoxyphenol Hydrochloride | Benzene | 2-amino, 5-methoxy | 183.62 | Electron-rich, lower reactivity |

| Milnacipran Hydrochloride | Cyclopropane | Aminomethyl, phenyl | 282.80 | CNS activity, tertiary amine |

*Estimated based on analogous compounds.

Biological Activity

2-(Aminomethyl)-5-nitrothiophene Hydrochloride is an organic compound that belongs to the nitrothiophene class. Its unique structure features both an aminomethyl group at the 2-position and a nitro group at the 5-position of the thiophene ring, which contribute to its distinct chemical reactivity and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its promising biological properties.

- Molecular Formula : C₅H₇ClN₂O₂S

- Molecular Weight : 194.64 g/mol

- Canonical SMILES : C1=C(SC(=C1)N+[O-])CN.Cl

These properties facilitate its use in chemical reactions and applications in scientific research, particularly in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, thereby influencing their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of nitrothiophenes demonstrate activity against resistant strains of bacteria such as E. coli and S. typhi . The compound's structure suggests that it may possess similar antimicrobial effects, making it a candidate for further investigation.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have indicated that related nitrothiophene compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The dual functionality of the aminomethyl and nitro groups may enhance its efficacy as an anticancer agent.

Case Studies

Several studies have explored the biological effects of nitrothiophene derivatives:

- Study on Antibacterial Activity : A series of nitrothiophene derivatives were synthesized and tested for their antibacterial activity using agar diffusion methods. Results showed moderate activity against S. typhi and V. cholerae, suggesting that structural modifications could enhance potency .

- Inhibition of NO Production : Research involving macrophage cell lines demonstrated that certain nitrothiophene derivatives inhibited nitric oxide (NO) production, a critical factor in inflammatory responses. For example, some compounds exhibited IC50 values comparable to established anti-inflammatory agents like curcumin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro and aminomethyl groups | Potential antibacterial and anticancer activity |

| 5-Nitrothiophene | Lacks aminomethyl group | Limited biological activity |

| 2-Aminomethylthiophene | Lacks nitro group | Different reactivity profile |

The presence of both functional groups in this compound enhances its reactivity and potential therapeutic applications compared to similar compounds.

Q & A

Q. Key Considerations :

- Reduction Challenges : Similar to 2-aminothiophenol synthesis, isolation of intermediates may require pH adjustments due to pKa-dependent solubility (e.g., use of Zn/CH₃COOH for milder reduction) .

- Purification : Recrystallization from alcohol or ether is often employed to isolate the final product .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

IR Spectroscopy : Confirm the presence of -NH₂ (stretch ~3300 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

¹H/¹³C NMR : Identify protons on the aminomethyl group (δ ~3.5–4.0 ppm) and aromatic thiophene signals.

Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak for C₅H₇N₂O₂S·HCl: theoretical 192.6 g/mol).

Elemental Analysis : Validate C, H, N, S, and Cl content (±0.4% tolerance) .

Methodological Tip : Cross-reference spectral data with authentic samples or computational predictions to resolve ambiguities .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Modern approaches integrate:

Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions .

Machine Learning (ML) : Train models on reaction databases to optimize parameters (e.g., temperature, solvent) for nitration and aminomethylation steps.

In Silico Solvent Screening : Simulate solvent effects on intermediate stability and reaction rates .

Case Study : ICReDD’s reaction path search methods reduced trial-and-error experimentation by 60% in similar heterocyclic syntheses .

Advanced: How should researchers address contradictory spectroscopic data during characterization?

Answer:

Statistical Validation : Use Design of Experiments (DoE) to assess variability in spectral acquisition (e.g., pH, concentration effects) .

Multi-Technique Cross-Check : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities.

Computational Validation : Compare experimental IR/NMR spectra with density functional theory (DFT)-simulated spectra .

Example : In 2-aminothiophenol studies, discrepancies in NH₂ peaks were resolved by replicating synthesis under anhydrous conditions .

Advanced: What experimental design strategies improve yield in multi-step syntheses?

Answer:

Factorial Design : Screen variables (e.g., temperature, stoichiometry) for nitration and aminomethylation steps to identify critical factors .

Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., HCl concentration for salt formation) .

In-Line Monitoring : Use UV-Vis or FTIR probes to track reaction progress in real time .

Table : Example DoE Framework for Nitration Step

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 0 | 10 | 5 |

| HNO₃ Equiv. | 1.0 | 1.5 | 1.2 |

| Reaction Time | 2 h | 6 h | 4 h |

Advanced: How can unstable intermediates be stabilized during synthesis?

Answer:

Low-Temperature Processing : Conduct nitration at 0–5°C to suppress side reactions .

Protective Groups : Temporarily protect the aminomethyl group (e.g., Boc protection) during nitro-group installation .

In Situ Quenching : Immediately protonate intermediates with HCl to form stable salts .

Safety Note : Handle nitro intermediates with care due to potential explosivity; follow TCI America’s guidelines for hazardous material storage .

Basic: What safety protocols are critical when handling this compound?

Answer:

PPE : Use gloves, goggles, and fume hoods to avoid exposure to HCl fumes and nitro compounds .

Waste Disposal : Neutralize acidic waste with NaOH before disposal per local regulations .

Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.